2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide
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Overview
Description
2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide is a complex organic compound that features a pyrimidine ring fused with a pyridine ring, both of which are functionalized with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Thioether Formation:
Pyridine Ring Functionalization: The dibromopyridine moiety is synthesized separately, often starting from pyridine and introducing bromine atoms via electrophilic substitution.
Coupling Reaction: The final step involves coupling the pyrimidine-thioether derivative with the dibromopyridine derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atoms on the pyridine ring can be substituted with nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles (amines, thiols), bases (sodium hydride, potassium carbonate).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
- 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
Uniqueness
Compared to similar compounds, 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide is unique due to the presence of the dibromopyridine moiety, which can enhance its binding affinity to biological targets and potentially increase its efficacy as a therapeutic agent. The combination of the pyrimidine and pyridine rings, along with the sulfanyl and dibromo substituents, provides a distinct chemical structure that can interact with a wide range of molecular targets.
This compound’s unique structure and properties make it a valuable subject of study in various fields, including medicinal chemistry, chemical biology, and industrial applications.
Properties
Molecular Formula |
C11H9Br2N5O2S |
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Molecular Weight |
435.10 g/mol |
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide |
InChI |
InChI=1S/C11H9Br2N5O2S/c12-5-1-6(13)10(15-3-5)17-9(20)4-21-11-16-7(14)2-8(19)18-11/h1-3H,4H2,(H,15,17,20)(H3,14,16,18,19) |
InChI Key |
KQFXUDACTSLTNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Br)NC(=O)CSC2=NC(=CC(=O)N2)N)Br |
Origin of Product |
United States |
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